molecular formula C16H13NO2 B2991603 3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole CAS No. 190901-33-8

3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole

Cat. No.: B2991603
CAS No.: 190901-33-8
M. Wt: 251.285
InChI Key: CLTASHIEZGGJOV-DHZHZOJOSA-N
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Description

3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole is an organic compound characterized by its benzoxazole core structure substituted with a (4-methoxyphenyl)ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole typically involves the condensation of 2-aminophenol with 4-methoxybenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the benzoxazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyphenyl)amino]methylphenol
  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-18-13-9-6-12(7-10-13)8-11-16-14-4-2-3-5-15(14)17-19-16/h2-11H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTASHIEZGGJOV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=C3C=CC=CC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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